2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine)
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Overview
Description
2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 1,4-phenylene group flanked by two N,N-dibutyl-1,3-benzothiazol-6-amine moieties. It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) typically involves the reaction of 1,4-phenylenediamine with N,N-dibutyl-1,3-benzothiazol-6-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of polymers, coatings, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine used as an antioxidant in various industrial applications.
N,N’-di-sec-Butyl-p-phenylenediamine: Another aromatic amine with similar stabilizing properties.
Uniqueness
2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
634591-50-7 |
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Molecular Formula |
C36H46N4S2 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
N,N-dibutyl-2-[4-[6-(dibutylamino)-1,3-benzothiazol-2-yl]phenyl]-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C36H46N4S2/c1-5-9-21-39(22-10-6-2)29-17-19-31-33(25-29)41-35(37-31)27-13-15-28(16-14-27)36-38-32-20-18-30(26-34(32)42-36)40(23-11-7-3)24-12-8-4/h13-20,25-26H,5-12,21-24H2,1-4H3 |
InChI Key |
RVMDFOADEPCLQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)N(CCCC)CCCC |
Origin of Product |
United States |
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